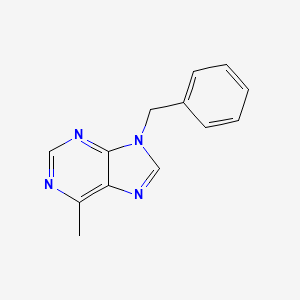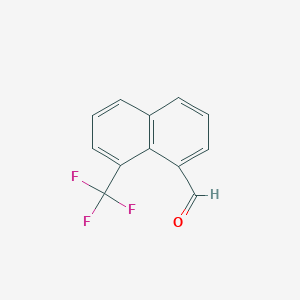![molecular formula C14H17N3 B11882817 2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane CAS No. 646056-56-6](/img/structure/B11882817.png)
2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane is a compound that belongs to the class of spiro compounds, which are characterized by a unique bicyclic structure where two rings are connected through a single atom. This compound features a pyridine ring substituted with an ethynyl group at the 5-position and a spiro-connected diazaspiro[4.4]nonane moiety. The presence of both nitrogen and carbon atoms in the spiro structure makes it an interesting subject for various chemical and biological studies.
准备方法
合成路线和反应条件
2-(5-乙炔基吡啶-3-基)-2,7-二氮杂螺[4.4]壬烷的合成通常涉及多步有机反应。一种常见的方法是先制备吡啶环,然后通过 Sonogashira 偶联反应引入乙炔基。螺[4.4]壬烷部分可以通过一系列环化反应构建,通常涉及使用强碱和高温来实现所需的环闭合。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和自动化合成平台可以提高生产过程的效率和产率。优化反应条件,例如温度、压力和溶剂选择,对于确保工业环境中的高纯度和产率至关重要。
化学反应分析
反应类型
2-(5-乙炔基吡啶-3-基)-2,7-二氮杂螺[4.4]壬烷可以进行各种化学反应,包括:
氧化: 乙炔基可以被氧化形成羰基化合物。
还原: 吡啶环可以被还原形成哌啶衍生物。
取代: 二氮杂螺[4.4]壬烷部分中的氮原子可以参与亲核取代反应。
常用试剂和条件
氧化: 常见的氧化剂包括高锰酸钾 (KMnO4) 和三氧化铬 (CrO3)。
还原: 在钯催化剂 (Pd/C) 的存在下,氢气 (H2) 通常用于还原反应。
取代: 胺或硫醇等亲核试剂可用于取代反应,通常在碱性条件下进行。
主要产物
氧化: 形成醛或酮。
还原: 形成饱和含氮环。
取代: 形成各种取代的螺环化合物。
科学研究应用
2-(5-乙炔基吡啶-3-基)-2,7-二氮杂螺[4.4]壬烷在科学研究中具有广泛的应用:
化学: 用作合成更复杂分子的构建单元,以及配位化学中的配体。
生物学: 研究其作为酶抑制剂的潜力及其与生物大分子的相互作用。
医药: 研究其潜在的治疗特性,包括抗癌和抗菌活性。
工业: 用于开发新材料和作为合成功能化聚合物的先驱。
作用机制
2-(5-乙炔基吡啶-3-基)-2,7-二氮杂螺[4.4]壬烷的作用机制涉及其与特定分子靶标的相互作用。乙炔基可以与酶的活性位点形成共价键,从而抑制酶活性。二氮杂螺[4.4]壬烷部分可以与各种受体和离子通道相互作用,调节其功能。这些相互作用可以触发一系列细胞事件,最终导致观察到的生物学效应。
相似化合物的比较
类似化合物
1,3,7-三氮杂螺[4.4]壬烷-2,4-二酮: 以其抗菌和抗癌特性而闻名。
螺[5.5]十一烷衍生物: 以其独特的立体化学和潜在的生物活性而闻名。
独特性
2-(5-乙炔基吡啶-3-基)-2,7-二氮杂螺[4.4]壬烷之所以独特,是因为它含有乙炔基,赋予其独特的反应性和与生物靶标形成共价键的潜力。吡啶环和螺结构的组合也为在各个科学领域中进一步功能化和探索提供了通用的支架。
属性
CAS 编号 |
646056-56-6 |
|---|---|
分子式 |
C14H17N3 |
分子量 |
227.30 g/mol |
IUPAC 名称 |
2-(5-ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane |
InChI |
InChI=1S/C14H17N3/c1-2-12-7-13(9-16-8-12)17-6-4-14(11-17)3-5-15-10-14/h1,7-9,15H,3-6,10-11H2 |
InChI 键 |
VPXNZSOSLWUUMQ-UHFFFAOYSA-N |
规范 SMILES |
C#CC1=CC(=CN=C1)N2CCC3(C2)CCNC3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2'-Chloro-4'-methyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidine]](/img/structure/B11882742.png)




![tert-Butyl 5-(aminomethyl)-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B11882780.png)



![Indolizino[2,3-F]quinoxaline](/img/structure/B11882807.png)
![5-allyl-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11882815.png)


